molecular formula C16H15N5O2 B3731888 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3731888
M. Wt: 309.32 g/mol
InChI Key: KHFCFQGPYCUCLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as MP-5-3, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-ones and has shown promise in various fields of research due to its unique properties.

Mechanism of Action

The mechanism of action of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to act on various cellular pathways involved in cancer cell growth and survival. 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to inhibit the activity of various enzymes involved in DNA replication and repair, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been shown to inhibit the growth and proliferation of cancer cells, leading to a reduction in tumor size.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a promising candidate for cancer treatment. However, one limitation of using 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer.

Future Directions

There are several future directions for the study of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of research is the development of more efficient synthesis methods for 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, which could lead to increased availability and lower costs. Another area of research is the investigation of the potential applications of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in other fields of research, such as immunology and infectious diseases. Additionally, further studies are needed to fully understand the mechanisms of action of 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one and its potential side effects.

Scientific Research Applications

2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer properties and has been used in various studies to investigate the mechanisms of cancer cell death. 2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has also been studied for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-morpholin-4-yl-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c22-15-13-12(11-2-1-4-17-10-11)3-5-18-14(13)19-16(20-15)21-6-8-23-9-7-21/h1-5,10H,6-9H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFCFQGPYCUCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)-5-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(4-morpholinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.